molecular formula C21H20N4O B2918494 1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-83-2

1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2918494
M. Wt: 344.418
InChI Key: KLBOSJXPDOXVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a pyrazolo[3,4-d]pyrimidine derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

Antimicrobial and Anticancer Activity

Pyrazolo[3,4-d]pyrimidin-4-ones, including compounds structurally related to 1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, have been explored for their potential in antimicrobial and anticancer applications. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives that exhibited significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin. These compounds, including pyrazolo[4,3-d]-pyrimidine derivatives, showcased good to excellent antimicrobial activity, highlighting their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are known for their affinity towards A1 adenosine receptors, which play a role in various physiological processes. Harden, Quinn, and Scammells (1991) synthesized a series of pyrazolo[3,4-d]pyrimidine analogues and tested them for A1 adenosine receptor affinity. Their findings indicated that certain compounds within this class could potentially be developed for therapeutic purposes, targeting adenosine receptor-mediated pathways (Harden, Quinn, & Scammells, 1991).

Anti-Inflammatory Properties

Research into pyrazolo[1,5-a]pyrimidines, a related class of compounds, has shown promising anti-inflammatory properties without the ulcerogenic activity commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). Auzzi et al. (1983) synthesized and evaluated a series of pyrazolo[1,5-a]pyrimidines, finding that specific modifications to the parent compound resulted in significant anti-inflammatory activity and a better therapeutic index than commonly used NSAIDs, without the associated gastrointestinal side effects (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Antitumor Activity

The antitumor potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored in various studies. Fahmy, Bekhit, and Rostom (2002) synthesized a range of compounds containing the 1H‐pyrazole ring linked to thiazoles and thiazolo[4, 5‐d]pyrimidines, demonstrating broad-spectrum antitumor activity against several tumor cell lines. Notably, some compounds exhibited high selectivity towards specific cancer cell lines, underscoring the potential for targeted cancer therapies (Fahmy, Bekhit, & Rostom, 2002).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-4-7-17(8-5-14)12-24-13-22-20-18(21(24)26)11-23-25(20)19-9-6-15(2)10-16(19)3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBOSJXPDOXVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

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